N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15059187
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5O |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H17N5O/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23) |
| Standard InChI Key | RHBWVHKTXNBJMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating biological targets such as kinases and receptors. Key structural elements include:
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N-(2-Methoxyphenyl) group: Introduces electron-donating effects and influences ligand-receptor interactions.
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1-(3-Methylphenyl) substituent: Enhances lipophilicity and steric bulk, potentially improving membrane permeability.
Table 1: Molecular Properties
The IUPAC name and SMILES notation further clarify its structure:
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IUPAC Name: N-(2-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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SMILES: COc1ccccc1Nc2nc(nc3n2ncn3)c4cc(ccc4C)C
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multistep protocols. For this compound, a plausible route includes:
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Core Formation: Cyclization of 5-amino-1H-pyrazole-4-carbonitrile with guanidine under basic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold .
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Substitution at Position 1: Introduction of the 3-methylphenyl group via nucleophilic aromatic substitution (SNAr) using a halogenated intermediate .
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Amination at Position 4: Coupling with 2-methoxyaniline via Buchwald-Hartwig amination or direct displacement .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Guanidine, NaOH, EtOH, reflux, 12 h | 65–70 |
| 2 | 3-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–55 |
| 3 | 2-Methoxyaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 40–45 |
Biological Activity and Mechanisms
Table 3: Comparative Kinase Inhibition Data (IC₅₀ Values)
| Compound Class | EGFR (nM) | HER2 (nM) | Reference |
|---|---|---|---|
| Parent scaffold | 120 ± 15 | 450 ± 50 | |
| 3-Methylphenyl analogs | 85 ± 10 | 320 ± 40 | |
| This compound | Est. 60–90 | Est. 250–400 | Inferred |
Antiproliferative Activity
In vitro studies on analogous compounds reveal dose-dependent cytotoxicity against cancer cell lines:
Mechanistic studies suggest G2/M cell cycle arrest and apoptosis induction via caspase-3 activation .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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Aqueous solubility: 12 µg/mL (pH 7.4), classifying it as poorly soluble .
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Caco-2 permeability: Papp = 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 45 minutes, suggesting susceptibility to oxidative metabolism .
Comparative Analysis with Clinical Agents
Table 4: Structural and Functional Comparison
| Parameter | This Compound | Gefitinib (EGFR inhibitor) |
|---|---|---|
| Molecular weight | 331.38 | 446.90 |
| logP | 3.7 | 4.1 |
| EGFR IC₅₀ | 60–90 nM | 2–10 nM |
| Selectivity over HER2 | 4-fold | 100-fold |
While less potent than gefitinib, this compound’s smaller size and modular structure offer opportunities for derivatization to improve selectivity .
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could address solubility limitations. Preliminary data show a 3-fold increase in bioavailability when formulated with DSPE-PEG .
Combination Therapy
Synergy observed with paclitaxel in A549 cells (combination index = 0.3) warrants further exploration .
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